3-(3-Ethoxyphenyl)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBFKPSTFYVXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690038 | |
| Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-18-9 | |
| Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 3-(3-Ethoxyphenyl)benzoic Acid
This route begins with 3-(3-ethoxyphenyl)benzoic acid, where nitration introduces the nitro group at position 5. The carboxylic acid’s meta-directing effect predominates, positioning the nitro group para to the ethoxyphenyl substituent.
Procedure :
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Protection : The carboxylic acid is protected as a methyl ester using thionyl chloride (SOCl₂) and methanol, yielding methyl 3-(3-ethoxyphenyl)benzoate.
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Nitration : The ester is treated with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The low temperature minimizes byproducts, directing nitration to position 5.
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Deprotection : The nitro-substituted ester is hydrolyzed with aqueous NaOH (2 M) at 80°C, followed by acidification with HCl to yield the final product.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | SOCl₂, MeOH | 80°C | 92% |
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 75% |
| Deprotection | NaOH, HCl | 80°C | 88% |
Challenges : Competing nitration at positions 2 and 4 due to the ethoxyphenyl group’s ortho/para-directing nature necessitates careful stoichiometric control.
Suzuki-Miyaura Coupling Approach
This method constructs the biaryl framework via palladium-catalyzed coupling between a brominated nitrobenzoic acid derivative and 3-ethoxyphenylboronic acid.
Procedure :
-
Synthesis of 3-bromo-5-nitrobenzoic Acid :
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Esterification : Conversion to methyl 3-bromo-5-nitrobenzoate using SOCl₂ and methanol.
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Coupling : Reaction with 3-ethoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).
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Hydrolysis : Basic hydrolysis of the ester to the carboxylic acid.
Optimization Insights :
Stepwise Ester Protection and Functionalization
This hybrid approach combines ester protection, nitration, and coupling for improved regiocontrol.
Procedure :
Advantages :
-
Avoids competing directing effects during nitration by postponing ethoxyphenyl introduction.
-
Yields rise to 78% compared to 68% for direct nitration of the biaryl precursor.
Reaction Optimization and Conditions
Nitration Regioselectivity
The position of nitro group insertion is highly sensitive to reaction conditions:
| Condition | Nitro at Position 5 | Byproducts (Positions 2/4) |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | 85% | 15% |
| HNO₃/AcOH, 25°C | 62% | 38% |
Lower temperatures favor meta-nitration relative to the carboxylic acid, suppressing ethoxyphenyl-directed ortho/para products.
Coupling Efficiency in Suzuki Reactions
The electron-withdrawing nitro group reduces boronic acid reactivity, necessitating optimized conditions:
| Base | Solvent | Yield (%) |
|---|---|---|
| Na₂CO₃ | DMF/H₂O | 82 |
| K₃PO₄ | DME/H₂O | 77 |
| Cs₂CO₃ | Toluene/EtOH | 68 |
DMF’s high polarity stabilizes the palladium intermediate, enhancing cross-coupling efficiency.
Analytical Characterization
Spectroscopic Data
Methyl 3-(3-ethoxyphenyl)-5-nitrobenzoate :
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IR (KBr) : 1724 cm⁻¹ (C=O ester), 1526 cm⁻¹ (NO₂ asym), 1349 cm⁻¹ (NO₂ sym).
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¹H NMR (400 MHz, CDCl₃) : δ 1.43 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.09 (q, J = 7.0 Hz, 2H, OCH₂), 8.52 (s, 1H, H-4), 8.23 (d, J = 8.5 Hz, 1H, H-6), 7.72–7.68 (m, 2H, Ar-H).
3-(3-Ethoxyphenyl)-5-nitrobenzoic Acid :
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Melting Point : 215–217°C (decomp.).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (COOH), 160.1 (C-O), 148.9 (NO₂), 132.4–116.2 (Ar-C).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Nitration | Fewer steps | Poor regioselectivity | 65–75 |
| Suzuki Coupling | High regiocontrol | Requires palladium catalyst | 78–82 |
| Stepwise Protection | Balances yield and selectivity | Multi-step purification | 70–78 |
The Suzuki route offers superior regioselectivity but at higher cost due to palladium catalysts. Industrial applications may favor stepwise protection for scalability.
Industrial Applications and Scalability
Large-scale synthesis prioritizes cost-effective nitration over coupling strategies. A hybrid approach using continuous-flow nitration (residence time: 10 min, yield: 80%) followed by batch-wise coupling reduces Pd catalyst loading by 40% .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Ethoxyphenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The ethoxyphenyl group in the target compound likely confers higher logP values compared to methoxy or morpholino substituents, influencing membrane permeability in drug design .
- Synthetic Flexibility : Compounds like 2-(furan-3-yl)-5-nitrobenzoic acid () are synthesized via cross-coupling reactions, whereas 3-methoxy derivatives () are obtained through direct nitration of methoxybenzoic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, and how can purity be maximized?
- Methodology :
- Nitro Group Introduction : Electrophilic aromatic nitration of 3-ethoxybenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .
- Reduction of Nitro Precursors : Catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂ in methanol/ethanol under H₂) to synthesize intermediates like 3-amino derivatives, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Quality Control : Monitor reactions via TLC and characterize intermediates using (e.g., δ 8.2–8.5 ppm for aromatic protons) and FT-IR (e.g., 1700 cm for carboxylic acid C=O) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX suite (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Note challenges in obtaining high-quality crystals due to nitro group steric effects .
- Spectroscopy : to confirm substituent positions (e.g., nitro at C5: δ 145–150 ppm) and UV-Vis to study electronic transitions (λ~300 nm for nitroaromatics) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electrostatic potentials and reactive sites .
Q. What functional group reactivity should be prioritized for derivatization?
- Key Reactions :
- Carboxylic Acid : Esterification (MeOH/H) or amidation (EDC/DMAP coupling) to improve bioavailability .
- Nitro Group : Reduction to amine (H₂/Pd) for further functionalization or coordination chemistry .
- Ethoxy Group : Hydrolysis under acidic conditions (HCl/EtOH) to generate phenolic intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Approach :
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. Refinement in SHELXL with anisotropic displacement parameters for heavy atoms .
- Handling Disorder : Apply TWIN/BASF commands in SHELX for twinned crystals. Analyze hydrogen bonds (e.g., O–H···O) using Mercury software .
- Example : A related phosphonobenzoic acid derivative showed a planar aromatic ring with dihedral angles <5° between substituents, confirmed via SCXRD .
Q. What strategies are recommended for evaluating biological activity despite limited direct data?
- Methodological Pipeline :
- In Vitro Assays : Screen against viral proteases (e.g., HCV NS3/4A) using fluorescence-based assays, given structural similarity to antiviral nitroaromatics .
- Molecular Docking : Use AutoDock Vina to predict binding to targets like DNA gyrase (PDB: 1KZN). Prioritize derivatives with improved LogP (2–3) for membrane permeability .
- Caution : Validate hits with dose-response curves (IC₅₀) and cytotoxicity assays (e.g., MTT on HEK293 cells) .
Q. How should researchers address contradictions in synthetic yields or spectral data?
- Troubleshooting :
- Reproducibility : Standardize reaction conditions (e.g., strict temperature control during nitration to avoid isomerization) .
- Analytical Cross-Verification : Compare with computational predictions (ChemDraw) and HPLC purity (>95%) .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?
- Design Considerations :
- Coordination Sites : Carboxylic acid and nitro groups may bind transition metals (e.g., Cu, Fe). Synthesize MOFs via solvothermal methods (DMF, 120°C) .
- Porosity Analysis : Use BET surface area measurements (N₂ adsorption) to assess framework stability. A phosphonobenzoic analog showed a surface area of 450 m²/g .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
